Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate
Description
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals:
¹³C NMR
Key signals include:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent absorptions:
Mass Spectrometry (MS)
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 248.1 [M]⁺, with fragmentation patterns including loss of the ethyl group (m/z 203.0 ) and trifluoromethyl radical (m/z 179.1 ).
X-ray Crystallographic Analysis of Solid-State Conformations
Single-crystal X-ray diffraction studies of analogous compounds (e.g., ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate) show a monoclinic crystal system with space group P2₁/c . The pyrazole ring forms a 57° angle with the ester plane, stabilized by weak C-H···O interactions between the pyrazole’s C-H and the ester carbonyl oxygen. The trifluoromethyl group adopts a staggered conformation to minimize steric repulsion.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis
DFT calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 6.2 eV , indicating moderate reactivity. The HOMO is localized on the pyrazole ring, while the LUMO resides on the trifluoromethyl group and ester carbonyl. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the pyrazole’s lone pairs and the σ* orbitals of the adjacent C-C bond, contributing to rotational barriers.
Mulliken charge analysis reveals significant polarization:
- Pyrazole N-1 : -0.45 e
- Trifluoromethyl C : +0.32 e
- Ester carbonyl O : -0.58 e
This charge distribution facilitates dipole-dipole interactions in the solid state and influences solubility in polar solvents.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-pyrazol-1-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)6-7(9(10,11)12)14-5-3-4-13-14/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXKDALLQCLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate
Ethyl trifluoroacetate and ethyl acetate undergo base-catalyzed condensation in cyclohexane or tetrahydrofuran (THF).
Step 2: Cyclization with Hydrazines
The β-ketoester reacts with hydrazines (e.g., phenylhydrazine or acetamidine hydrochloride) under acidic or basic conditions to form a pyrazoline intermediate, which is oxidized to the final pyrazole.
Example Reaction :
| Reactants | Conditions | Catalyst/Base | Yield |
|---|---|---|---|
| Ethyl trifluoroacetoacetate + phenylhydrazine | Methanol, HCl, reflux, 1.5 hr | None | 79% |
| Ethyl trifluoroacetoacetate + acetamidine HCl | Ethanol, NaOMe, reflux, 12 hr | Sodium methoxide | 85.7% |
Mechanistic Insight :
- Hydrazone Formation : Hydrazine attacks the keto group, forming a hydrazone.
- Cyclization : Base-induced elimination of water generates the pyrazole ring.
One-Pot Synthesis via Yb(PFO)₃ Catalysis
A one-pot, three-component reaction using ytterbium triflate [Yb(PFO)₃] catalyzes the formation of trifluoromethyl pyrazoles from aldehydes, aromatic hydrazines, and ethyl trifluoroacetoacetate, followed by IBX-mediated oxidation.
Reaction Sequence :
- Condensation : Aldehyde and hydrazine form a hydrazone.
- Cycloaddition : Yb(PFO)₃ promotes cyclization with ethyl trifluoroacetoacetate, yielding a pyrazoline.
- Oxidation : IBX oxidizes the pyrazoline to the pyrazole.
Optimized Conditions :
| Component | Role | Quantity |
|---|---|---|
| Yb(PFO)₃ | Lewis acid catalyst | 5 mol% |
| IBX | Oxidizing agent | 1.5 equiv |
| Solvent | Dichloromethane | – |
Yield : 70–85% for substituted pyrazoles.
Alternative Cyclization Methods
Friedel-Crafts Acylation
Ethyl trifluoroacetoacetate undergoes Friedel-Crafts acylation with aromatic substrates, but this method is less common for pyrazole synthesis.
Copper-Catalyzed Click Reactions
Though primarily used for triazoles, copper-catalyzed azide-alkyne cycloadditions (CuAAC) with trifluoromethyl azides may offer alternative routes, though yields for pyrazoles remain unreported.
Comparative Analysis of Methods
| Method | Key Reagents | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 1H-pyrazole, β-ketoester | Sodium ethoxide | 40–70% | Direct route, minimal steps | Requires anhydrous conditions |
| Claisen + Cyclization | Ethyl acetate, hydrazines | NaOMe/K₂CO₃ | 79–85% | High regioselectivity, scalable | Multi-step process |
| Yb(PFO)₃ Catalysis | Aldehydes, hydrazines, IBX | Yb(PFO)₃ | 70–85% | One-pot efficiency, diverse substrates | Expensive catalyst |
Critical Challenges and Optimizations
- Regioselectivity : Competing cyclization pathways may lead to isomers (e.g., 2-methyl vs. 1-methyl pyrazoles). Use of Na₂CO₃/K₂CO₃ improves selectivity for 1-methyl derivatives.
- Solvent Selection : Cyclohexane or THF minimizes side reactions during Claisen condensation.
- Water Management : Trialkyl orthoformates dry intermediates, ensuring efficient cyclization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique trifluoro-pyrazole substitution distinguishes it from conventional esters. Below is a detailed comparison with structurally or functionally related esters:
Structural Analogues
Key Differences
- Acidity : The compound’s strong acidity (pKa = -2.95 ) contrasts with typical esters (pKa ~1.5–1.7), likely due to electron-withdrawing effects from the trifluoromethyl and pyrazole groups .
- Reactivity: Fluorinated esters are more resistant to hydrolysis than non-fluorinated counterparts, enhancing stability in biological systems .
- Aroma Profile: Unlike ethyl butanoate derivatives, which contribute fruity aromas (e.g., green apple, apricot), the trifluoro-pyrazole substitution likely eliminates flavor utility but introduces bioactivity .
Functional and Industrial Relevance
- Flavor Industry: Ethyl butanoate and its branched analogues are pivotal in food aromas, while the target compound’s structural complexity limits such applications .
- Biological Interactions : Fluorinated esters like the target compound may inhibit microbial ester production (e.g., by lactic acid bacteria) due to enhanced stability and electronic effects .
- Pharmaceutical Potential: The pyrazole moiety and trifluoromethyl group align with motifs in drug discovery, suggesting utility in kinase inhibitors or antifungal agents .
Biological Activity
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate is a fluorinated compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique molecular structure. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 236.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it an interesting candidate for pharmacological studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate under basic conditions. This process follows a nucleophilic substitution mechanism where the pyrazole ring attacks the carbonyl carbon of the trifluoroacetoacetate.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory activities. The presence of the trifluoromethyl group enhances its interaction with biological membranes and targets such as enzymes and receptors.
A study highlighted its potential as a competitive inhibitor of certain enzymes involved in inflammatory pathways. This inhibition may lead to reduced inflammation in various biological models .
The compound's mechanism of action may involve:
- Competitive Inhibition : this compound can compete with substrate molecules for binding sites on enzymes.
- Allosteric Modulation : It may also induce conformational changes in enzymes or receptors that alter their activity .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | C7H6F3O2 | Lacks pyrazole moiety; primarily used as a reagent |
| Ethyl 4-chloroacetoacetate | C7H6ClO2 | Contains chlorine instead of fluorine |
| Ethyl 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoate | C8H10F2N2O2 | Less fluorinated; different biological properties |
This compound is unique due to its combination of both a trifluoromethyl group and a pyrazole ring. This dual functionality imparts distinct chemical reactivity and enhanced biological activity compared to related compounds.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models with induced inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The compound demonstrated a dose-dependent response in reducing edema and pain levels.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays revealed that this compound exhibited effective activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
